
3-Methyltetrahydrofuran-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyltetrahydrofuran-2-ol is an organic compound with the molecular formula C5H10O2 It is a derivative of tetrahydrofuran, featuring a hydroxyl group and a methyl group attached to the tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyltetrahydrofuran-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-methyldihydrofuran-2(3H)-one using diisobutylaluminum hydride in methylene chloride at low temperatures . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of biomass-derived furfurals. This process is environmentally friendly and aligns with the principles of green chemistry, as it utilizes renewable raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diisobutylaluminum hydride is frequently used for reduction reactions.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyltetrahydrofuran-2-one
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted tetrahydrofuran compounds
Applications De Recherche Scientifique
3-Methyltetrahydrofuran-2-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 3-Methyltetrahydrofuran-2-ol involves its interactions with molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar properties but lacking the hydroxyl group.
Tetrahydrofuran: A widely used solvent in organic synthesis, but without the methyl and hydroxyl groups.
Uniqueness
3-Methyltetrahydrofuran-2-ol is unique due to the presence of both a methyl and a hydroxyl group on the tetrahydrofuran ring. This combination of functional groups enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs .
Propriétés
IUPAC Name |
3-methyloxolan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-2-3-7-5(4)6/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWBYRPOLPZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
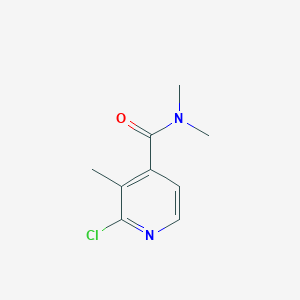
![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)
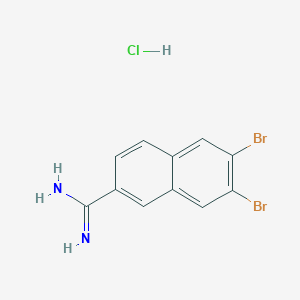
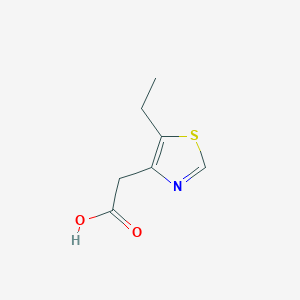
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
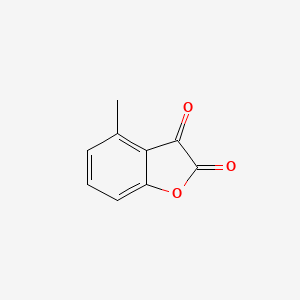
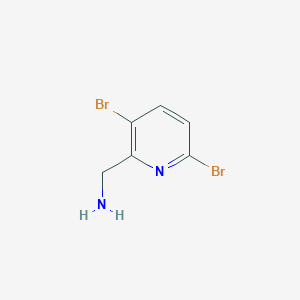
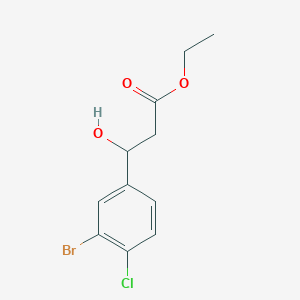
![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
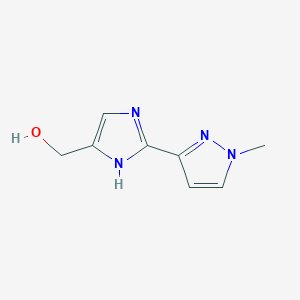
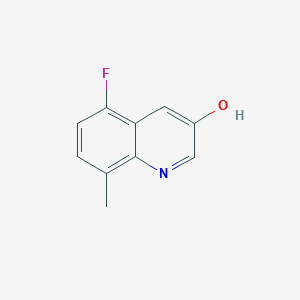
![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)
